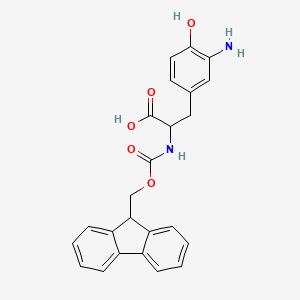
1,3-Dioxolane, 4,5-dimethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- is an organic compound with the molecular formula C11H14O2. It is a heterocyclic acetal, which means it contains a ring structure composed of carbon and oxygen atoms. This compound is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- can be synthesized through the condensation reaction between 2-phenyl oxirane and acetone in the presence of a catalyst such as P2O5 in diethyl ether . Another method involves the use of ultrasonic irradiation, where a mixture of 2-phenyl oxirane and graphene oxide in anhydrous acetone yields the desired product in high yield .
Industrial Production Methods
Industrial production of 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the catalytic process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Dioxolane, 4,5-dimethyl-2-phenyl- exerts its effects involves the formation of stable acetal or ketal structures. These structures protect sensitive functional groups during chemical reactions, allowing for selective transformations. The molecular targets and pathways involved include the stabilization of reactive intermediates and the prevention of unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring structure.
Tetrahydrofuran (THF): A related compound where the methylene group at the 2-position is replaced by an oxygen atom.
Uniqueness
1,3-Dioxolane, 4,5-dimethyl-2-phenyl- is unique due to its high stability and versatility in various chemical reactions. Its ability to form stable acetal or ketal structures makes it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
4359-31-3 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
InChI Key |
KELZBYQXUNVXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


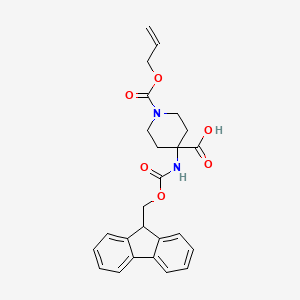
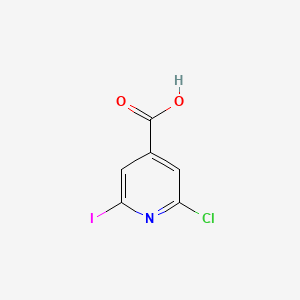
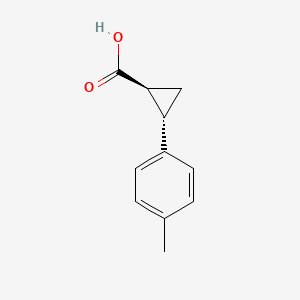
![N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B12288843.png)
![N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide](/img/structure/B12288846.png)



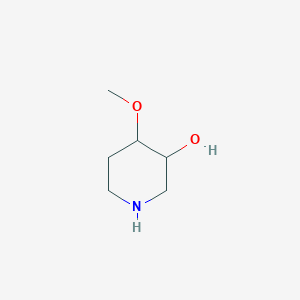
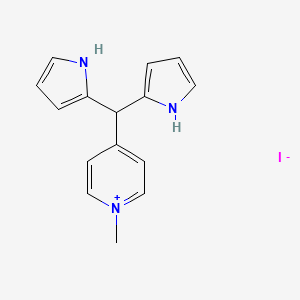
![6-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288885.png)
![(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)

